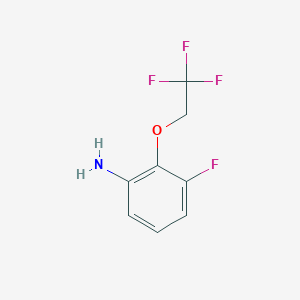

3-Fluoro-2-(2,2,2-trifluoroethoxy)aniline

描述

3-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a fluorinated aniline derivative characterized by a fluorine atom at the 3-position of the benzene ring and a 2,2,2-trifluoroethoxy group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and trifluoroethoxy groups, which enhance metabolic stability and modulate electronic properties for target binding .

属性

IUPAC Name |

3-fluoro-2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHURUGIWYJCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)aniline typically involves two key transformations:

- Introduction of the trifluoroethoxy group at the 2-position of aniline or its derivatives

- Fluorination at the 3-position of the aromatic ring

A common approach is to start from suitably substituted aniline or fluorinated phenol precursors and perform nucleophilic substitution or coupling reactions to install the trifluoroethoxy group.

One-Pot N–H Insertion via Diazotization and N-Trifluoroethylation

One reported laboratory method involves a one-pot cascade reaction combining diazotization of aniline derivatives followed by N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride under iron porphyrin catalysis in aqueous solution. This method allows direct functionalization of the aniline nitrogen with trifluoroethyl groups and can be adapted to introduce trifluoroethoxy substituents on the aromatic ring by appropriate precursor design.

| Aspect | Details |

|---|---|

| Reaction type | One-pot diazotization/N-trifluoroethylation |

| Catalyst | Iron porphyrin |

| Solvent | Aqueous solution |

| Starting materials | Aniline derivatives, 2,2,2-trifluoroethylamine hydrochloride |

| Outcome | N-trifluoroethylated anilines with trifluoroethoxy substituent |

This method is efficient for laboratory scale synthesis and can be optimized for various substituted anilines.

Industrial Scale Methods: Large-Scale Reactors and Optimized Conditions

Industrial production of 3-(2,2,2-trifluoroethoxy)aniline involves scaling up laboratory methods with modifications to ensure high yield and purity. Large-scale reactors are used with controlled temperature, pressure, and reagent feed rates to optimize the reaction kinetics and product isolation.

Industrial Process Highlights:

| Parameter | Industrial Conditions |

|---|---|

| Reactor type | Large-scale batch or continuous reactors |

| Temperature control | Precise control to optimize yield |

| Purification | Distillation, crystallization, or extraction |

| Yield | High, optimized for commercial viability |

Related Fluoroaniline Synthesis Methods Informing Preparation

Although specific preparation methods for this compound are limited in open literature, methods for related fluorinated anilines provide valuable insights:

Synthesis of 2,3,4-trifluoroaniline : A patented method uses tetrafluorobenzene as starting material, reacting it with liquefied ammonia and a copper catalyst in a solvent such as propylene glycol at elevated temperatures (180–250 °C) for 36–72 hours. This produces trifluoroaniline derivatives with yields up to 91%.

The reaction scheme involves nucleophilic aromatic substitution of fluorine atoms by ammonia under high temperature and pressure in the presence of copper powder catalyst.

| Reaction Parameter | Conditions |

|---|---|

| Starting material | 1,2,3,4-tetrafluorobenzene |

| Solvent | Propylene glycol or triethylamine |

| Catalyst | Copper powder |

| Temperature | 180–250 °C |

| Reaction time | 36–72 hours |

| Atmosphere | Nitrogen purge, then liquefied ammonia filling |

| Yield | Up to 91% |

This method's principles can be adapted for fluorinated aniline derivatives with trifluoroethoxy substitution by choosing appropriate precursors and reaction conditions.

Summary Table of Preparation Methods

Research Findings and Notes

The one-pot cascade diazotization/N-trifluoroethylation method offers a streamlined approach for introducing trifluoroethoxy groups onto aniline derivatives, which can be adapted to 3-fluoro substitution patterns by starting from appropriately fluorinated anilines.

Industrial methods emphasize safety and scalability, employing robust catalysts and solvents to maximize yield and purity while minimizing by-products.

The copper-catalyzed nucleophilic substitution in liquefied ammonia is a proven route for synthesizing multi-fluorinated anilines, which could be modified to introduce trifluoroethoxy groups via subsequent functional group transformations.

Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are critical in optimizing the preparation of fluorinated anilines with complex substituents.

化学反应分析

Types of Reactions

3-Fluoro-2-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms and ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

科学研究应用

3-Fluoro-2-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3-Fluoro-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The fluorine atoms and ethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated Anilines

(a) 3-Chloro-2-(2,2-difluoroethoxy)aniline

- Structure : Chlorine at position 3 and 2,2-difluoroethoxy at position 2.

- Molecular Formula: C₈H₈ClF₂NO (Avg. mass: 207.604; Monoisotopic mass: 207.026) .

- Key Differences :

- Electron-withdrawing groups : Chlorine (less electronegative than fluorine) and difluoroethoxy (fewer fluorine atoms than trifluoroethoxy) reduce overall electron withdrawal compared to the target compound.

- Collision Cross-Section (CCS) : [M+H]+ CCS = 137.2 Ų, suggesting a compact structure compared to more fluorinated analogs .

(b) 3-Bromo-2-(2,2,2-trifluoroethoxy)aniline (CAS 1516333-09-7)

- Structure : Bromine at position 3 and trifluoroethoxy at position 2.

- Purity : 95% (used as a synthetic intermediate) .

- Key Differences :

- Halogen Size : Bromine’s larger atomic radius may sterically hinder interactions compared to fluorine in the target compound.

- Reactivity : Bromine’s lower electronegativity could alter nucleophilic substitution pathways in synthesis.

(c) 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline

- Structure : Trifluoroethoxy at position 3 and trifluoromethyl at position 3.

- Molecular Formula: C₉H₇F₆NO (Avg. mass: 283.15) .

- Key Differences: Dual Fluorination: The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the mono-fluorinated target compound. Synthetic Utility: Used in cross-coupling reactions for boronates, similar to methods in .

(d) 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline (CAS 1154909-68-8)

- Structure : Methyl at position 2 and trifluoroethoxy at position 3.

- Applications : Intermediate in chemical synthesis .

- Electronic Effects: Methyl’s electron-donating nature counteracts the electron-withdrawing trifluoroethoxy group.

Table 1: Key Properties of Selected Compounds

生物活性

3-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms and an ethoxy group significantly influences its chemical properties, making it a candidate for various applications in drug development and biological research.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a fluorinated aniline moiety. The trifluoroethoxy group enhances its lipophilicity, potentially improving membrane permeability and biological interactions.

The mechanism of action for this compound involves its interaction with specific biomolecular targets. The fluorine atoms and the ethoxy group can modulate the compound's binding affinity to enzymes and receptors, which may affect various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into its anticancer effects indicate that it may inhibit the growth of certain cancer cell lines by interfering with cell signaling pathways.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Case Studies

-

Anticancer Studies : In a study examining the effects of various fluorinated compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism involved apoptosis induction via mitochondrial pathways.

This data suggests that the compound could have potential as a lead compound in anticancer drug development.

Concentration (µM) Cell Viability (%) 0 100 5 85 10 60 20 30 -

Antimicrobial Activity : In another study focusing on the antimicrobial efficacy of fluorinated anilines, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli.

Bacteria MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50

Research Findings

Recent research has highlighted the importance of fluorinated compounds in medicinal chemistry due to their unique properties. The incorporation of trifluoromethyl groups has been shown to enhance the pharmacokinetic profiles of drugs by increasing lipid solubility and metabolic stability .

The specific interactions between this compound and target proteins are currently under investigation. Early findings suggest that these interactions may lead to altered enzyme activity or receptor modulation, which could be beneficial in treating diseases such as cancer and bacterial infections.

常见问题

Q. What strategies resolve contradictions between in vitro and in vivo metabolic stability data for this compound?

- Methodological Answer : Address discrepancies by: (i) Simulating hepatic metabolism using microsomal incubations (human/rat liver microsomes + NADPH). (ii) Validating with stable isotope tracers to track metabolite formation. (iii) Adjusting for solubility differences (e.g., use cyclodextrin carriers in vivo) that may artificially inflate in vitro stability .

Q. How can computational modeling optimize the compound’s binding affinity to a target receptor?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., GPCRs). Parametrize the trifluoroethoxy group’s van der Waals radii and electrostatic potential. Validate predictions with SPR (surface plasmon resonance) binding assays, correlating ΔG values with IC₅₀ shifts .

Q. What analytical techniques quantify trace impurities from synthetic byproducts?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/ACN gradient. Detect halogenated byproducts (e.g., de-aminated derivatives) via MRM transitions. Validate against reference standards synthesized via controlled degradation .

Data Interpretation & Optimization

Q. How to troubleshoot low yields in scale-up synthesis?

- Methodological Answer : Conduct kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps. For exothermic reactions (e.g., trifluoroethoxy substitution), use jacketed reactors with controlled cooling. Optimize workup via liquid-liquid extraction (ethyl acetate/water) to recover unreacted starting material .

Q. What mechanistic insights explain unexpected regioselectivity in electrophilic substitutions?

- Methodological Answer : Use Hammett σpara values to predict substituent effects. The -NH₂ group’s activating effect competes with -OCH₂CF₃ deactivation, leading to mixed regioselectivity. Confirm via isotopic labeling (<sup>18</sup>O in trifluoroethanol) and track incorporation via MS .

Biological & Pharmacological Applications

Q. How does the compound’s logP affect membrane permeability in cell-based assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。